molecular formula C18H20OSi B14615617 Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- CAS No. 59738-52-2

Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-

Cat. No.: B14615617
CAS No.: 59738-52-2
M. Wt: 280.4 g/mol
InChI Key: JGOXHBQQHSNOSY-UHFFFAOYSA-N
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Description

Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a [(1,3-diphenyl-2-propynyl)oxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with [(1,3-diphenyl-2-propynyl)oxy] lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

On an industrial scale, the production of Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the modification of biomolecules for various biochemical assays.

    Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom in the silane group can form strong bonds with oxygen and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in the compound’s ability to modify surfaces and form stable materials.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride
  • Trimethylsilyl bromide
  • Trimethylsilyl iodide
  • Trimethylsilyl fluoride

Uniqueness

Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- is unique due to the presence of the [(1,3-diphenyl-2-propynyl)oxy] group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it more versatile in various applications compared to other similar silanes.

Properties

CAS No.

59738-52-2

Molecular Formula

C18H20OSi

Molecular Weight

280.4 g/mol

IUPAC Name

1,3-diphenylprop-2-ynoxy(trimethyl)silane

InChI

InChI=1S/C18H20OSi/c1-20(2,3)19-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,18H,1-3H3

InChI Key

JGOXHBQQHSNOSY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C#CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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